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molecular formula C9H7F3O2 B035147 4-Methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 106312-36-1

4-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No. B035147
M. Wt: 204.15 g/mol
InChI Key: BVPVUMRIGHMFNV-UHFFFAOYSA-N
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Patent
US08212032B2

Procedure details

To a mixture of 4-(methyloxy)-2-(trifluoromethyl)benzaldehyde (14 g, 65 mmol, 1.0 equiv), aqueous NH3 (25-28%, 370 mL, 5.20 mol, 80 equiv), and MeOH (300 mL) was added Raney-Ni (3.8 g, 65 mmol, 1.0 equiv). The flask was fitted with a hydrogen balloon, and the mixture was stirred for 7 days at room temperature. The reaction mixture was filtered through a celite cake, and the filtrate was concentrated. The residue was purified by HPLC to afford 9 g (64%) of the title compound as the trifluoroacetate salt. MS (ES+): m/e 206 [M+H]+. 1H NMR (400 MHz, DMSO-D6) 7.6 (d, 1H), 7.3 (d, 1H), 7.2 (s, 1H), 4.1 (s, 2H), 3.8 (s, 3H)
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.8 g
Type
catalyst
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:4]=1.[NH3:15].[H][H]>[Ni].CO>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:15])=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:4]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
COC1=CC(=C(C=O)C=C1)C(F)(F)F
Name
Quantity
370 mL
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 7 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite cake
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
COC1=CC(=C(C=C1)CN)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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